Cas no 1213063-68-3 ((1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine)

(1S)-1-{3-(Dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine is a chiral amine derivative featuring a dimethylaminomethyl and methoxy substituent on the phenyl ring. Its stereospecific (S)-configuration enhances selectivity in asymmetric synthesis, making it valuable for pharmaceutical intermediates and ligand design. The dimethylamino group provides basicity and potential for further functionalization, while the methoxy moiety contributes to electronic modulation and stability. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its structural versatility. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in catalysis, drug discovery, and fine chemical synthesis.
(1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine structure
1213063-68-3 structure
Product Name:(1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine
CAS No:1213063-68-3
MF:C12H20N2O
MW:208.300003051758
CID:6416313
PubChem ID:28605229
Update Time:2025-05-25

(1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine
    • (1S)-1-{3-[(dimethylamino)methyl]-4-methoxyphenyl}ethan-1-amine
    • EN300-1851929
    • 1213063-68-3
    • Inchi: 1S/C12H20N2O/c1-9(13)10-5-6-12(15-4)11(7-10)8-14(2)3/h5-7,9H,8,13H2,1-4H3/t9-/m0/s1
    • InChI Key: PNSLIBATBALTLC-VIFPVBQESA-N
    • SMILES: O(C)C1=CC=C(C=C1CN(C)C)[C@H](C)N

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.5Ų

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Additional information on (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine

Comprehensive Overview of (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine (CAS No. 1213063-68-3)

The compound (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine (CAS No. 1213063-68-3) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a dimethylamino and methoxy substituent on the phenyl ring, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting neurological and metabolic disorders.

In recent years, the demand for chiral amines like (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine has surged, driven by advancements in asymmetric synthesis and the growing focus on precision medicine. The compound's CAS No. 1213063-68-3 is frequently searched in academic and industrial databases, reflecting its relevance in modern chemistry. Its structural features, such as the methoxyphenyl and dimethylamino groups, contribute to its versatility in medicinal chemistry, enabling interactions with various biological targets.

One of the key trends in chemical research is the exploration of sustainable and efficient synthesis methods for complex amines. (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine aligns with this trend, as researchers investigate greener catalytic processes to produce it. The compound's chiral center (1S configuration) is particularly noteworthy, as enantioselective synthesis remains a hot topic in organic chemistry. This focus on chirality is driven by the need for safer and more effective pharmaceuticals, where the 1S enantiomer often exhibits distinct biological activity.

The pharmacological potential of (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine is another area of interest. Preliminary studies suggest its utility in modulating neurotransmitter systems, making it a candidate for neurological research. The dimethylamino moiety, in particular, is a common pharmacophore in drugs targeting the central nervous system. Additionally, the methoxyphenyl group enhances the compound's bioavailability, a critical factor in drug development. These attributes have sparked discussions in online forums and scientific communities, with queries often focusing on its mechanism of action and synthetic routes.

From an industrial perspective, the scalability of (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine production is a recurring theme. Companies specializing in fine chemicals are exploring cost-effective methods to meet the growing demand. The compound's CAS No. 1213063-68-3 is often referenced in patents and technical documents, highlighting its commercial viability. Furthermore, its stability under various conditions makes it a practical choice for large-scale applications, a point frequently raised in supplier inquiries and market analyses.

In summary, (1S)-1-{3-(dimethylamino)methyl-4-methoxyphenyl}ethan-1-amine (CAS No. 1213063-68-3) represents a promising compound at the intersection of chemistry and biology. Its structural uniqueness, coupled with its potential therapeutic applications, ensures its continued relevance in scientific research. As the field evolves, this compound is likely to remain a focal point for innovation, driven by both academic curiosity and industrial demand.

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